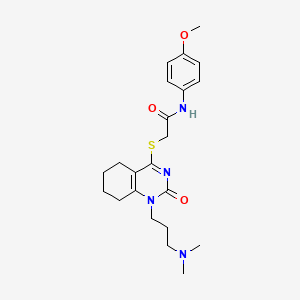

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

Historical Development of Quinazolinone-Based Compounds in Medicinal Chemistry

Quinazolinones first entered scientific literature in 1869 with Griess’ synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, though the term “quinazoline” was formally introduced by Bischler and Lang in the late 19th century. Gabriel’s 1903 synthesis of quinazoline marked a pivotal advancement, enabling systematic exploration of its derivatives. Early interest focused on the 4-quinazolinone isomer due to its stability and synthetic accessibility, exemplified by methaqualone, a 4-quinazolinone-derived sedative introduced in the 1960s. These foundational studies established the quinazolinone core as a versatile scaffold for central nervous system (CNS) agents, though subsequent research revealed broader therapeutic potential.

The 21st century saw quinazolinones repurposed for anticancer, anti-inflammatory, and antimicrobial applications. For instance, idelalisib, a quinazolinone-based phosphoinositide 3-kinase inhibitor, gained FDA approval in 2014 for leukemia treatment. This historical progression underscores the scaffold’s adaptability to diverse therapeutic targets.

Emergence of Thioquinazolinone Scaffolds in Drug Discovery

Thioquinazolinones, characterized by a sulfur atom replacing the oxygen at the 4-position, emerged as a strategic modification to enhance bioactivity and metabolic stability. Early synthetic routes involved condensation of amides with anilines, but modern methodologies leverage click chemistry and microfluidic systems for rapid library generation. For example, Kim et al. achieved gram-scale synthesis of S-benzylic thioquinazolinones via integrated microreactions with organolithium intermediates, achieving yields up to 98% in under 10 seconds.

Table 1: Biological Activities of Representative Thioquinazolinone Derivatives

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2c (thioquinazolinone) | COX-2 | 0.18 | |

| 8h (thioquinazolinone) | Urease | 2.22 | |

| 4p (thioquinazolinone) | HDAC1/2 | <0.01* | |

| 5c (hexahydroquinazolinone) | CDK2 | 94.53% GI |

*Selectivity over HDAC6 (>4000-fold).

The sulfur atom’s electronegativity and capacity for hydrophobic interactions improve target binding, as evidenced by compound 8h , a urease inhibitor with 10-fold greater potency than thiourea. Similarly, thioquinazolinones like 2c exhibit dual cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) inhibition, underscoring their multifunctional potential.

Evolution of Hexahydroquinazolin-4-yl Derivatives

Hydrogenation of the quinazolinone ring to yield hexahydro derivatives addresses limitations such as poor solubility and rapid metabolism. Saturation of the 5,6,7,8-positions introduces conformational flexibility, enabling optimal binding to enzymes like cyclin-dependent kinase 2 (CDK2). Mohammed et al. demonstrated that hexahydroquinazolinone derivative 5c inhibits melanoma cell growth (94.53% GI) by arresting the cell cycle at S and G2/M phases. The hexahydro scaffold’s enhanced bioavailability is further exploited in urease inhibitors, where compound 8h achieves sub-micromolar IC₅₀ values through hydrophobic interactions with active-site residues.

Research Significance and Current Investigational Status

Thioquinazolinones are now prioritized for their polypharmacological potential. For example:

- HDAC Inhibition : 2-Aminobenzamide-thioquinazolinone hybrids like 4p show >4000-fold selectivity for HDAC1/2 over HDAC6, correlating with potent antiproliferative activity in xenograft models (62.5% tumor growth inhibition).

- Antiangiogenesis : Coumarin-quinazoline hybrids inhibit HUVEC proliferation (IC₅₀ = 20.2 μM), rivaling sorafenib in preclinical models.

- Antimicrobial Activity : Nitrothiazolacetamide-thioquinazolinone conjugates disrupt urease-positive pathogens, offering a dual mechanism of enzyme inhibition and microbial membrane penetration.

These advances highlight the scaffold’s capacity to address multifactorial diseases through single-molecule multitargeting. Current research focuses on optimizing pharmacokinetic profiles via rational substitutions, such as the 3-(dimethylamino)propyl and 4-methoxyphenyl groups in the title compound, which may enhance blood-brain barrier penetration and metabolic stability.

Properties

IUPAC Name |

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-25(2)13-6-14-26-19-8-5-4-7-18(19)21(24-22(26)28)30-15-20(27)23-16-9-11-17(29-3)12-10-16/h9-12H,4-8,13-15H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSPPBYXWLZYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazolinone intermediate with a thiol compound, often under mild conditions to avoid decomposition.

Attachment of the Dimethylaminopropyl Group: This step involves the alkylation of the quinazolinone-thioether intermediate with a dimethylaminopropyl halide, typically in the presence of a base such as potassium carbonate.

Coupling with 4-Methoxyphenylacetamide: The final step is the coupling of the intermediate with 4-methoxyphenylacetamide, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminopropyl group or the methoxyphenylacetamide moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics position it as a promising candidate in drug discovery. Compounds with similar motifs have been associated with significant biological activities, including anti-cancer properties and modulation of neurotransmitter systems.

Case Studies

- Cancer Therapy : Research indicates that derivatives of similar compounds can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer progression. For instance, targeting the hemopexin-like domain of MMPs has shown promise in reducing cancer cell migration .

- Neuropharmacology : The dimethylamino group is known to enhance interactions with serotonin transporters, a primary target for antidepressant drugs. This suggests potential applications in treating mood disorders .

Studies on the biological activities of related compounds indicate that they may exhibit antimicrobial and anti-inflammatory properties. The thioether linkage in this compound could enhance its pharmacological profile by improving binding affinity to target proteins.

Experimental Findings

- In vitro Studies : Compounds that share structural similarities have demonstrated efficacy in various biological assays, suggesting that this compound may also possess significant activity against specific cellular targets.

Drug Delivery Systems

The compound's solubility characteristics make it suitable for incorporation into drug delivery systems. Its ability to form complexes with nucleic acids indicates potential for use as a gene delivery vector.

Research Insights

- Gene Delivery Applications : Studies have shown that similar compounds can facilitate the intracellular delivery of plasmid DNA (pDNA), enhancing the effectiveness of gene therapy approaches .

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with a quinazoline core structure. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Its unique structural features suggest that it may interact with various biological targets, including matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and other pathological conditions.

Chemical Structure and Properties

The chemical structure of the compound includes:

- A quinazoline core known for its diverse biological activities.

- A thioether linkage which may enhance reactivity and biological interactions.

- A dimethylamino group that can act as a nucleophile.

- An acetamide moiety that may influence solubility and binding properties.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₃₁N₄O₂S |

| Molecular Weight | 365.54 g/mol |

| CAS Number | 941872-79-3 |

Matrix Metalloproteinase Inhibition

Research indicates that compounds with similar structures to 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide exhibit significant inhibition of MMPs. MMPs are enzymes that degrade extracellular matrix components and are often overexpressed in malignant tumors. Inhibition of these enzymes can reduce tumor cell invasion and metastasis.

A study demonstrated that derivatives of this compound effectively disrupt MMP-9 homodimerization, leading to decreased tumor cell invasion in vivo models. The specific binding affinity to MMPs is crucial for its mechanism of action.

Case Studies

-

In Vivo Studies on Tumor Invasion

- Researchers evaluated the effect of similar quinazoline derivatives on tumor growth and metastasis in mouse models. The administration of these compounds resulted in significant reductions in tumor size and metastatic spread compared to control groups.

-

Cell Migration Assays

- In vitro assays using COS-1 cells showed that treatment with the compound at concentrations of 50 µM significantly inhibited cell migration associated with MMP activity. This suggests a potential therapeutic application in controlling cancer cell dissemination.

-

Cytotoxicity Analysis

- Cytotoxicity assessments indicated that while the compound displayed anti-invasive properties, it did not significantly affect cell viability at therapeutic concentrations, suggesting a favorable safety profile for further development.

Structure–Activity Relationship (SAR)

The biological activity of 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide can be understood through SAR studies:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hxahydroquinazolin-2-ylthio)butanamide | Quinazoline core with thioether | Matrix metalloproteinase inhibitor |

| 4-amino-N-(phenyl)acetamide | Simple acetamide structure | Antibacterial properties |

| 3-aminoquinazoline derivatives | Basic quinazoline structure | Anticancer activity |

This table illustrates how variations in structural elements influence the biological activity and potential therapeutic applications of related compounds.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares a quinazolinone core with derivatives like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound A, ). Key differences include:

- Core saturation : The target compound’s hexahydroquinazolin ring enhances conformational flexibility compared to the fully aromatic core of Compound A.

- Substituents: Thioether vs. 4-Methoxyphenyl vs. 2,4-dichlorophenylmethyl: The methoxy group improves solubility via hydrogen bonding, while the dichlorophenyl group in Compound A enhances lipophilicity and steric bulk.

- Side chain: The dimethylaminopropyl group may improve membrane permeability via tertiary amine protonation at physiological pH .

Table 1: Structural and Electronic Properties

Physicochemical Properties

Using QSAR principles , the target compound’s properties were compared to Compound A and 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid (Compound B, ):

Table 2: Predicted Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular weight (g/mol) | ~462 | ~407 | ~250 |

| LogP (lipophilicity) | ~2.8 | ~3.5 | ~1.2 |

| Hydrogen bond donors | 2 | 2 | 3 |

| Hydrogen bond acceptors | 6 | 5 | 5 |

| Solubility (mg/mL) | ~0.05 (low) | ~0.01 | ~1.5 |

Analysis :

- The dimethylaminopropyl group may enhance bioavailability via pH-dependent solubility .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., hexahydroquinazolin-4-thiol) can react with chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in DMF) . Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Temperature : Room temperature or mild heating (40–60°C) avoids side reactions.

- Catalysts : Anhydrous ZnCl₂ or NaH accelerates cyclization steps in analogous syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino, methoxyphenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Melting Point : Consistency with literature values indicates purity .

Q. What preliminary biological assays are recommended to evaluate its activity?

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (common for quinazolinone derivatives) .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .

- Control Design : Include positive controls (e.g., known inhibitors) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can contradictions in biological activity data across experimental models be resolved?

- Root Cause Analysis :

- Model Variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) and animal models (e.g., mice vs. zebrafish) .

- Dose-Response Curves : Ensure consistent molar concentrations and exposure times .

- Validation : Replicate studies with orthogonal assays (e.g., Western blot for protein targets alongside enzymatic assays) .

Q. What computational strategies predict target interactions, and how are they validated?

- Molecular Docking : Use software like AutoDock Vina to model binding to kinases or GPCRs. Prioritize targets with high homology to known quinazolinone-binding proteins .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) .

- Mutagenesis : Modify predicted binding residues to confirm interaction sites .

Q. What strategies improve solubility and stability for in vivo studies?

- Formulation :

- Co-solvents : Use PEG-400 or cyclodextrins for aqueous solubility enhancement .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the dimethylamino moiety .

Q. How do metabolic pathways influence efficacy and toxicity?

- Metabolite Identification :

- In Vitro Metabolism : Incubate with liver microsomes and analyze via LC-MS/MS .

- Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolite distribution in rodents .

Q. What environmental impact assessments are necessary for this compound?

- Degradation Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.